2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
2-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound. It has a molecular formula of C9H15F2NO2 and an average mass of 207.218 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a difluoromethyl group and a propanoic acid group .Scientific Research Applications
Synthesis and Bioactivity
A study by Unluer et al. (2016) explored the synthesis of Mannich bases with a piperidine moiety, leading to compounds like 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides. These compounds were evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, with certain derivatives showing potential as drug candidates following further chemical modifications for better activity profiles (Unluer et al., 2016).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. The research involved quantum chemical calculations and molecular dynamics simulations, revealing that these compounds could potentially serve as corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-6(9(13)14)12-4-2-7(3-5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXYBZCMRHYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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